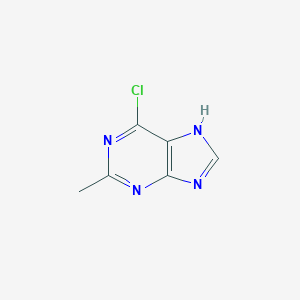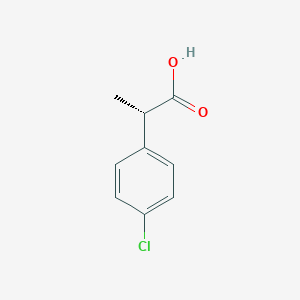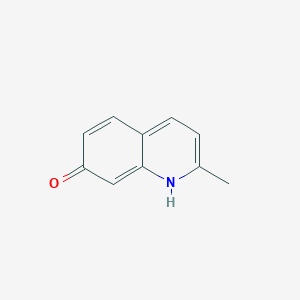![molecular formula C9H11N5 B176263 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 199853-99-1](/img/structure/B176263.png)
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a guanidinium compound that has been found to inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression.
Mechanism Of Action
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine inhibits SAMDC by binding to its active site and preventing the decarboxylation of S-adenosylmethionine (SAM), a key precursor in polyamine biosynthesis. This leads to a decrease in polyamine levels and a subsequent inhibition of cancer cell growth.
Biochemical And Physiological Effects
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of SAMDC and subsequent reduction in polyamine levels, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
Advantages And Limitations For Lab Experiments
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has some limitations as well. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, its specificity for SAMDC may limit its efficacy in cancers that do not rely heavily on polyamine biosynthesis.
Future Directions
There are several future directions for research on 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the development of more potent and selective SAMDC inhibitors that can overcome the limitations of 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. Another area of interest is the identification of biomarkers that can predict response to SAMDC inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in combining SAMDC inhibitors with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
Synthesis Methods
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be synthesized by reacting 4-methyl-1H-benzo[d]imidazole with guanidine in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the guanidine on the imidazole ring, followed by protonation of the resulting intermediate.
Scientific Research Applications
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been extensively studied for its potential use in cancer treatment. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression. SAMDC is a key enzyme in polyamine biosynthesis, and its inhibition by 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to reduce polyamine levels and inhibit cancer cell growth in vitro and in vivo.
properties
CAS RN |
199853-99-1 |
|---|---|
Product Name |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine |
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C9H11N5/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |
InChI Key |
ARRQKPHNWOMEBT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
synonyms |
Guanidine, (4-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



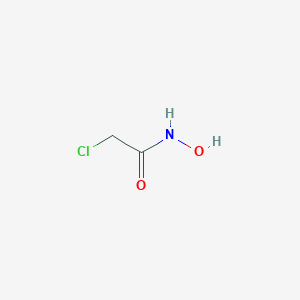
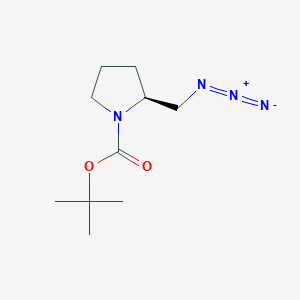
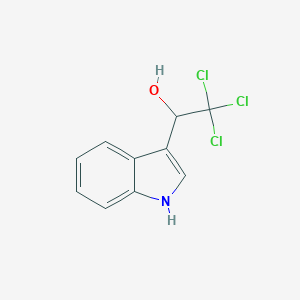

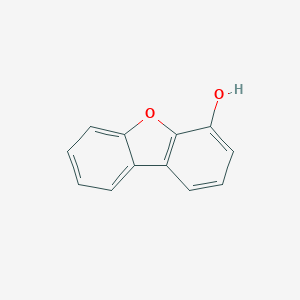
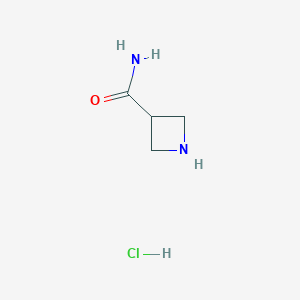
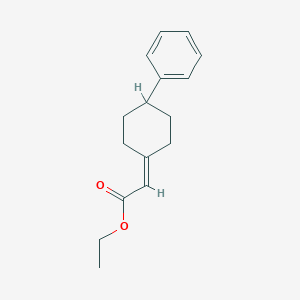
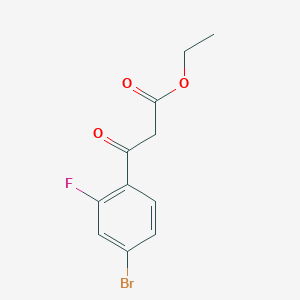
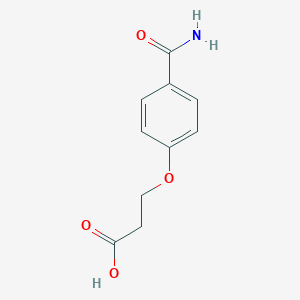
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
